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molecular formula C12H14N2S B8323949 3-(4-Phenylthiazol-2-yl)propan-1-amine

3-(4-Phenylthiazol-2-yl)propan-1-amine

Cat. No. B8323949
M. Wt: 218.32 g/mol
InChI Key: NTUDCTWSAJXITE-UHFFFAOYSA-N
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Patent
US08901156B2

Procedure details

Triphenylphosphine (485 mg, 1.85 mmol) was added to a solution of 2-(3-azidopropyl)-4-phenylthiazole (0.3 g, 1.23 mmol) in THF—H2O (10 mL, 8:2 v/v) at 0° C. The reaction mixture was allowed to warm up to room temperature, stirred for 8 h and then concentrated under reduced pressure. The residue was diluted with 1.5N HCl and the aqueous layer was washed with CH2Cl2. The pH of the aqueous layer was adjusted to ˜8-9 using 10% NaOH solution and the organic product was extracted with CH2Cl2. The combined extracts were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure to afford 3-(4-phenylthiazol-2-yl)propan-1-amine (240 mg, yield 89%) as a pale yellow liquid, which was carried through without further purification. MS (ESI) m/z: Calculated for C12H14N2S: 218.09. found: 219.2 (M+H)+.
Quantity
485 mg
Type
reactant
Reaction Step One
Name
2-(3-azidopropyl)-4-phenylthiazole
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N:20]([CH2:23][CH2:24][CH2:25][C:26]1[S:27][CH:28]=[C:29]([C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[N:30]=1)=[N+]=[N-]>C1COCC1.O>[C:31]1([C:29]2[N:30]=[C:26]([CH2:25][CH2:24][CH2:23][NH2:20])[S:27][CH:28]=2)[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=1 |f:2.3|

Inputs

Step One
Name
Quantity
485 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
2-(3-azidopropyl)-4-phenylthiazole
Quantity
0.3 g
Type
reactant
Smiles
N(=[N+]=[N-])CCCC=1SC=C(N1)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with 1.5N HCl
WASH
Type
WASH
Details
the aqueous layer was washed with CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
the organic product was extracted with CH2Cl2
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=C(SC1)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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